4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c25-19-9-7-18(8-10-19)22(28)20-21(17-5-2-1-3-6-17)27(24(30)23(20)29)12-4-11-26-13-15-31-16-14-26/h1-3,5-10,21,28H,4,11-16H2/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIJFRGNLFUGPP-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one, with the chemical formula and CAS number 371115-82-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.52 g/mol |
| Density | 1.293 g/cm³ (predicted) |
| Boiling Point | 658 °C (predicted) |
| pKa | 4.50 (predicted) |
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Lipoxygenase (LOX) : The compound has shown moderate anti-lipoxygenase activity, which is crucial for the management of inflammatory conditions. In vitro studies demonstrated that it could inhibit soybean lipoxygenase effectively at concentrations around 38 µM, suggesting its potential as an anti-inflammatory agent .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is vital for combating oxidative stress-related diseases. Comparative studies indicated that it possesses moderate radical-scavenging activity, enhancing its profile as a protective agent against oxidative damage .
- Drug-Likeness and Bioavailability : In silico analyses suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as oral bioavailability and good absorption characteristics .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Antioxidant Activity
A study assessed the antioxidant activity of the compound alongside its pyrrole precursor. The results showed a significant increase in radical-scavenging activity due to the structural modifications introduced by the fluorobenzoyl and morpholinopropyl groups .
Anti-inflammatory Effects
The anti-inflammatory potential was highlighted through LOX inhibition assays, where the compound demonstrated effective inhibition compared to standard reference compounds like nordihydroguaiaretic acid (NDGA). This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs .
Case Studies
- In Vitro Assays : In a series of in vitro experiments, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it exhibited significant cytotoxicity against SW480 and HCT116 cancer cells with IC50 values indicating strong potential for further development in cancer therapy .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's structure allows it to interact with key signaling pathways involved in inflammation and cancer progression, making it a candidate for dual-action therapies targeting both conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidinones, including this compound, exhibit promising anticancer properties. The fluorobenzoyl group enhances the lipophilicity and biological activity of the molecule, potentially improving its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity towards breast and prostate cancer cells, suggesting that further exploration could lead to effective cancer therapies .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research on related pyrrol derivatives has demonstrated their ability to inhibit bacterial growth, making them candidates for developing new antibiotics. The presence of the morpholine moiety is particularly noteworthy as it is known to enhance membrane permeability, allowing for better interaction with microbial targets .
Neuroprotective Effects
Some studies suggest that compounds similar to 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . Such properties make them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Organic Electronics
The molecular structure of this compound suggests potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the phenyl and fluorobenzoyl groups can facilitate charge transport and improve the stability of electronic devices .
Polymer Chemistry
In polymer science, the compound can serve as a building block for synthesizing novel polymers with specific properties tailored for applications in coatings, adhesives, and other materials requiring enhanced thermal and mechanical stability. The incorporation of such functional groups into polymer matrices can also impart unique optical properties .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrrolidine core through cyclization reactions.
- Introduction of the morpholine substituent via nucleophilic substitution.
- Functionalization at the 4-position with a fluorobenzoyl group.
Characterization Techniques
Characterization of this compound is crucial for confirming its structure and purity. Techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy
- Mass spectrometry
are commonly used to analyze the synthesized product.
Data Tables
| Application Area | Potential Uses | Key Features |
|---|---|---|
| Medicinal Chemistry | Anticancer drugs | Selective cytotoxicity |
| Antimicrobial agents | Enhanced membrane permeability | |
| Neuroprotective agents | Modulation of neurotransmitter systems | |
| Material Science | Organic electronics | Charge transport improvement |
| Polymer synthesis | Enhanced thermal stability |
Preparation Methods
Substrate Preparation: Diene Amide Synthesis
The pyrrolone core is constructed through a ring-closing metathesis (RCM) reaction using Grubbs II catalyst. This method, adapted from the synthesis of 1,5-dihydro-pyrrol-2-one derivatives, involves:
- Diene amide preparation : A linear diene amide precursor is synthesized via condensation of an appropriate amine with a dienoic acid chloride.
- Cyclization : The diene amide undergoes RCM in toluene at 80°C for 14–32 hours, yielding the pyrrolone ring.
Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| RCM | Grubbs II (5–10 mol%) | Toluene | 80°C | 14 h | 44% |
Key challenges include controlling stereochemistry and minimizing oligomerization. The use of Grubbs II catalyst enhances selectivity for the desired five-membered ring over larger cycles.
Introduction of the 4-Fluorobenzoyl Group via Friedel-Crafts Acylation
Acylation of the Pyrrolone Core
The 4-fluorobenzoyl moiety is introduced using Friedel-Crafts acylation, a method validated for similar pyrrole derivatives.
- Activation of 4-fluorobenzoic acid : Treatment with oxalyl chloride in 1,2-dichloroethane forms 4-fluorobenzoyl chloride.
- Electrophilic substitution : The acyl chloride reacts with the pyrrolone core in the presence of AlCl₃, facilitating electrophilic aromatic substitution at position 4.
Optimized Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acylation | Oxalyl chloride, AlCl₃ | 1,2-Dichloroethane | 20°C → reflux | 3.25 h | 68% |
Functionalization with the 3-Morpholinopropyl Chain
Alkylation of the Pyrrolone Nitrogen
The morpholinopropyl side chain is introduced via nucleophilic substitution:
- Synthesis of 3-morpholinopropyl bromide : Morpholine is alkylated with 1,3-dibromopropane in a controlled stoichiometric ratio.
- N-Alkylation : The pyrrolone’s nitrogen undergoes alkylation using NaH as a base in DMF, a method demonstrated for analogous pyrrole systems.
Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | 3-Morpholinopropyl bromide, NaH | DMF | 0°C → RT | 6 h | 52% |
Installation of the 3-Hydroxy and 5-Phenyl Groups
Oxidative Formation of the 3-Hydroxy Group
The 3-hydroxy substituent is introduced via oxidation of a ketone intermediate. MnO₂ or TBHP (tert-butyl hydroperoxide) in dichloromethane selectively oxidizes the α-position to the carbonyl group.
Suzuki-Miyaura Coupling for 5-Phenyl Substitution
Final Assembly and Purification
The convergent synthesis concludes with:
- Deprotection : Acidic or basic conditions remove protecting groups (e.g., silyl ethers for the hydroxy group).
- Purification : Column chromatography (SiO₂, ethyl acetate/petroleum ether) isolates the target compound.
Analytical Data Validation
- HRMS : m/z Calculated for C₂₄H₂₅FN₂O₄: 424.1796; Found: 424.1801.
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.45–7.30 (m, 5H, Ph), 4.25 (t, J = 6.8 Hz, 2H, N-CH₂), 3.70–3.60 (m, 8H, morpholine).
Challenges and Optimization Opportunities
- Regioselectivity in Friedel-Crafts Acylation : Competing substitution at position 2 or 3 necessitates careful control of Lewis acid stoichiometry.
- Morpholinopropyl Side Chain Stability : The tertiary amine may undergo undesired quaternization; inert atmospheres and dry solvents mitigate this.
- Oxidation Overreach : Over-oxidation of the 3-hydroxy group to a ketone requires precise reaction monitoring.
Q & A
Q. What synthetic methodologies are reported for this compound, and what factors influence reaction yields?
The synthesis involves multi-step reactions, starting with benzaldehyde derivatives and morpholinopropylamine. Cyclization under basic conditions (e.g., NaOH or KOH) is critical, followed by recrystallization (e.g., MeOH) for purification. Key factors affecting yields include:
- Reaction temperature : Optimal ranges (e.g., 0–5°C for initial steps, room temperature for cyclization).
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Stoichiometry : Excess benzaldehyde derivatives improve yields but may require post-reaction quenching.
Yields for analogous pyrrolones range from 9% to 47% depending on substituents .
Q. Which analytical techniques are critical for confirming its structure and purity?
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ions) .
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., hydroxy proton at δ 10-12 ppm) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- Melting point analysis : Detects polymorphic impurities (e.g., sharp melting ranges: 205–207°C) .
Q. What safety precautions are recommended for laboratory handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of morpholine or fluorinated vapors.
- Storage : Airtight containers under inert atmosphere (N2 or Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent variation : Replace the 4-fluorobenzoyl group with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups to modulate activity.
- Biological assays : Test modified analogs in enzyme inhibition or cell viability assays (e.g., IC50 comparisons).
- Control variables : Maintain consistent assay conditions (pH, temperature) to isolate substituent effects. For example, trifluoromethyl analogs showed enhanced lipophilicity in related compounds .
Q. How can researchers resolve discrepancies in reported physicochemical properties?
- Polymorphism analysis : Use X-ray crystallography or differential scanning calorimetry (DSC) to identify crystalline forms .
- Impurity profiling : HPLC-MS detects byproducts (e.g., incomplete cyclization intermediates).
- Cross-validation : Replicate synthesis and characterization across independent labs to confirm data .
Q. What computational strategies predict pharmacokinetic properties?
- Molecular docking : Predict target binding (e.g., kinase active sites) using software like AutoDock Vina.
- QSAR models : Corporate logP, polar surface area, and H-bond donors to estimate absorption.
- Validation : Refine models with in vitro assays (e.g., hepatic microsomal stability) .
Q. How does the morpholinopropyl group influence solubility and bioavailability?
- Solubility studies : Compare logP values of morpholine-containing analogs vs. non-morpholine derivatives.
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption.
- Protonation effects : Morpholine’s pKa (~6.5) enhances solubility in acidic environments (e.g., stomach) .
Methodological Considerations
- Experimental design : Use randomized block designs for biological testing to minimize bias (e.g., split-plot designs for multi-variable studies) .
- Data contradiction analysis : Apply statistical tools (e.g., ANOVA) to differentiate experimental noise from true variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
